

Spectroscopic Data of Triethylaniline: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **triethylaniline**, a compound of significant interest in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **triethylaniline**. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for the most common isomer, N,N-diethylaniline, and a representative symmetrically substituted isomer, 2,4,6-**triethylaniline**.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for **Triethylaniline** Isomers

Compoun	Solvent	Chemical Shift (δ) [ppm]	Multiplicit y	Coupling Constant (J) [Hz]	Integratio n	Assignme nt
N,N- Diethylanili ne	CDCl₃	1.14	t	7.1	6Н	-СН₃
3.37	q	7.1	4H	-CH ₂ -		
6.60 - 6.71	m	-	3H	Ar-H (ortho, para)		
7.11 - 7.29	m	-	2H	Ar-H (meta)		
N,N,4- Triethylanili ne[1]	CDCl₃	1.11	t	7.1	6Н	N(CH2CH3)
1.17	t	7.6	3H	Ar-CH₂CH₃	_	
2.52	q	7.6	2H	Ar-CH₂CH₃	_	
3.29	q	7.1	4H	N(CH ₂ CH ₃)		
6.61	d	8.7	2H	Ar-H (ortho to N)		
7.03	d	8.7	2H	Ar-H (meta to N)	-	

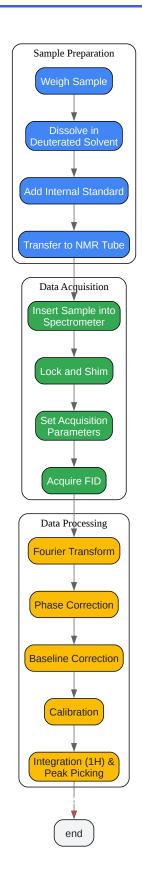
Table 2: ¹³C NMR Spectroscopic Data for **Triethylaniline** Isomers

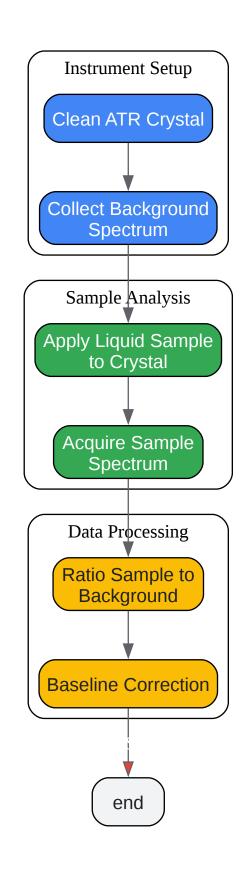
Compound	Solvent	Chemical Shift (δ) [ppm]	Assignment
N,N-Diethylaniline	CDCl ₃	12.6	-CH₃
44.3	-CH ₂ -		
112.0	Ar-C (ortho)	-	
115.7	Ar-C (para)	-	
129.2	Ar-C (meta)	-	
147.7	Ar-C (ipso, attached to N)	-	
2,4,6-Trimethylaniline	CDCl ₃	18.1	4-CH ₃
18.5	2,6-CH₃		
122.2	C-4	-	
128.9	C-3, C-5	-	
130.0	C-2, C-6	_	
141.6	C-1	-	

Experimental Protocols

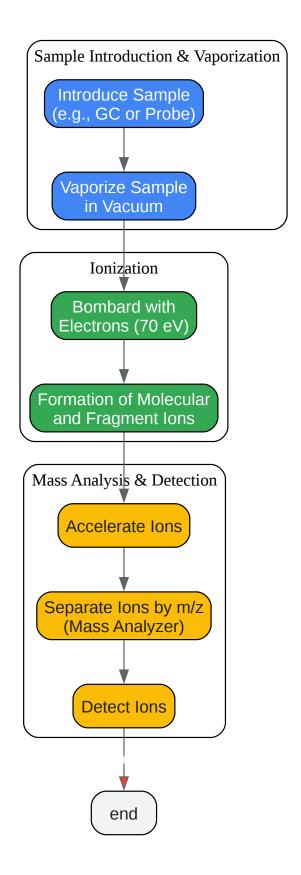
The following are detailed methodologies for acquiring NMR spectra of **triethylaniline** derivatives.

¹H and ¹³C NMR Spectroscopy Protocol:


- Sample Preparation:
 - Accurately weigh 5-25 mg of the triethylaniline sample for ¹H NMR or 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.



- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Instrument Parameters:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
 - Temperature: Maintain a constant temperature, typically 298 K.
 - ¹H NMR:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 8-16 scans.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - 13C NMR:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more, depending on the sample concentration.
 - Relaxation Delay: 2-5 seconds.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
 - Integrate the signals in the ¹H NMR spectrum.


Visualization of Experimental Workflow

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,4,6-Trimethylaniline(88-05-1) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Data of Triethylaniline: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8750266#triethylaniline-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com